2-bromo-4-methyl-N-(pyridin-4-ylmethyl)aniline
Overview
Description
2-bromo-4-methyl-N-(pyridin-4-ylmethyl)aniline: is an organic compound with the molecular formula C13H13BrN2 . It is a brominated aniline derivative, characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and a pyridin-4-ylmethyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-bromo-4-methyl-N-(pyridin-4-ylmethyl)aniline typically involves the following steps:
Bromination: The starting material, 4-methylaniline, undergoes bromination to introduce a bromine atom at the second position.
N-Alkylation: The brominated intermediate is then subjected to N-alkylation with 4-(bromomethyl)pyridine.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Conversion of the methyl group to a carboxylic acid.
Reduction Products: Hydrogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry:
In organic synthesis, 2-bromo-4-methyl-N-(pyridin-4-ylmethyl)aniline serves as a building block for the preparation of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a precursor for various functionalized anilines .
Biology and Medicine:
Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors .
Industry:
In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties. It is also employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-N-(pyridin-4-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromine atom and pyridine ring play crucial roles in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-bromo-4-methylaniline: Lacks the pyridin-4-ylmethyl group, making it less versatile in certain applications.
4-(bromomethyl)pyridine: Contains a bromomethyl group attached to the pyridine ring but lacks the aniline moiety.
Uniqueness:
2-bromo-4-methyl-N-(pyridin-4-ylmethyl)aniline is unique due to the combination of the bromine atom, methyl group, and pyridin-4-ylmethyl group. This structural arrangement provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
2-bromo-4-methyl-N-(pyridin-4-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-2-3-13(12(14)8-10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQCKMUYOABIRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235692 | |
Record name | N-(2-Bromo-4-methylphenyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355381-69-0 | |
Record name | N-(2-Bromo-4-methylphenyl)-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355381-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-4-methylphenyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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